Cas no 71749-03-6 ((+)-trans-1,2-Cyclohexanedicarboxylic Anhydride)

(+)-trans-1,2-Cyclohexanedicarboxylic Anhydride structure
71749-03-6 structure
Product Name:(+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
CAS-nummer:71749-03-6
MF:C8H10O3
MW:154.163202762604
MDL:MFCD00674194
CID:562377
PubChem ID:87566423
Update Time:2025-05-26

(+)-trans-1,2-Cyclohexanedicarboxylic Anhydride Chemische en fysische eigenschappen

Naam en identificatie

    • trans-Hexahydroisobenzofuran-1,3-dione
    • (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
    • (3aR,7aR)-hexahydro-1,3-Isobenzofurandione
    • 1,3-Isobenzofurandione,hexahydro-, (3aR,7aR)-
    • (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
    • trans-1,2-Cyclohexanedicarboxylic anhydride
    • (3aR,7aR)-hexahydroisobenzofuran-1,3-dione
    • MUTGBJKUEZFXGO-PHDIDXHHSA-N
    • (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
    • 1,3-Isobenzofurandione, hexahydro-, (3aR,7aR)-
    • 1,3-Isobenzofurandione, hexahydro-, (3aR,7aR)-rel-
    • 1,3-Isobenzofurandione, hexahydro-, trans-
    • trans-Cyclohexane-1,2-dicarboxylic anhydride
    • trans-Hexahydrophthalic anhydride
    • PubChe
    • SCHEMBL598374
    • 71749-03-6
    • (+)-(R,R)-1,2-Cyclohexanedicarboxylic anhydride
    • DTXSID60449118
    • CS-0155411
    • 14166-21-3
    • Hexahydro-2-benzofuran-1,3-dione, trans
    • A837311
    • AKOS015833100
    • AS-63623
    • (3aR,7aR)-octahydro-2-benzofuran-1,3-dione
    • MFCD00674194
    • Cyclohexanedicarboxylicanhydride; 98%
    • ( inverted exclamation markA)-trans-1,2-Cyclohexanedicarboxylic Anhydride
    • MFCD00064345
    • A807788
    • AKOS015900342
    • D89440
    • (3aR,7aR)-3a,4,5,6,7,7a-hexahydroisobenzofuran-1,3-dione
    • racemic trans-hexahydroisobenzofuran-1,3-dione
    • (3aR,7aR)-hexahydro-2-benzofuran-1,3-dione
    • rel-(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione
    • T71260
    • DB-074467
    • MDL: MFCD00674194
    • Inchi: 1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
    • InChI-sleutel: MUTGBJKUEZFXGO-PHDIDXHHSA-N
    • LACHT: O1C([C@@H]2CCCC[C@H]2C1=O)=O

Berekende eigenschappen

  • Exacte massa: 154.06300
  • Monoisotopische massa: 154.063
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 187
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 43.4
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: 1.2

Experimentele eigenschappen

  • Kleur/vorm: 固体。
  • Smeltpunt: 164.0 to 168.0 deg-C
  • Brekindex: 85 ° (C=1, Dioxane)
  • PSA: 43.37000
  • LogboekP: 0.87620
  • Oplosbaarheid: 未确定。

(+)-trans-1,2-Cyclohexanedicarboxylic Anhydride Beveiligingsinformatie

(+)-trans-1,2-Cyclohexanedicarboxylic Anhydride Prijsmeer >>

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